An In-depth Technical Guide to 2-Bromooxazole-4-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromooxazole-4-carboxylic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Bromooxazole-4-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction: A Versatile Scaffold in Modern Chemistry
2-Bromooxazole-4-carboxylic acid is a bifunctional heterocyclic compound featuring a reactive bromine atom at the 2-position and a carboxylic acid moiety at the 4-position of the oxazole ring. This unique arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. The oxazole core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, imparting favorable metabolic stability and binding characteristics. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular complexity, while the carboxylic acid group can be readily functionalized into esters, amides, and other derivatives, or it can participate in crucial binding interactions with biological targets.[1][2] Its primary role as a key intermediate in the synthesis of pharmaceuticals, notably in the development of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, underscores its significance in medicinal chemistry.[3]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 2-Bromooxazole-4-carboxylic acid is essential for its effective use in synthesis and formulation.
Core Structure
The fundamental structure of 2-Bromooxazole-4-carboxylic acid is depicted below, illustrating the numbering of the oxazole ring.
Caption: Chemical structure of 2-Bromooxazole-4-carboxylic acid.
Basic Properties
The key physicochemical properties of 2-Bromooxazole-4-carboxylic acid are summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrNO₃ | [3][4] |
| Molecular Weight | 191.97 g/mol | [3][4] |
| CAS Number | 1167055-73-3 | [3][4] |
| Appearance | Solid | [4] |
| Purity | ≥95% | [4] |
| Density (Predicted) | 2.038 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 363.0 ± 34.0 °C | [3] |
| pKa (Predicted) | 3.00 ± 0.10 | [3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3][4] |
Synthesis of 2-Bromooxazole-4-carboxylic acid
The most direct and commonly cited synthesis of 2-Bromooxazole-4-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 2-bromooxazole-4-carboxylate.[3] This straightforward and high-yielding reaction makes the target compound readily accessible for further synthetic transformations.
Synthesis Workflow
The synthesis proceeds via a simple one-step hydrolysis reaction.
Caption: Workflow for the synthesis of 2-Bromooxazole-4-carboxylic acid.
Detailed Experimental Protocol
Reaction: Hydrolysis of Ethyl 2-bromooxazole-4-carboxylate
Reagents and Materials:
-
Ethyl 2-bromooxazole-4-carboxylate
-
1M Lithium hydroxide (LiOH) solution
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Hydrochloric acid (HCl) for pH adjustment
Procedure: [3]
-
Dissolve ethyl 2-bromooxazole-4-carboxylate (2.5 g, 11.36 mmol) in a 9:1 mixture of THF and methanol.
-
Slowly add 1M lithium hydroxide solution (22.73 ml, 22.73 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water and adjust the pH to 2 with hydrochloric acid.
-
Filter the resulting precipitate and dry to yield the first crop of the title compound.
-
Extract the filtrate three times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain a second crop of the product.
-
The reported overall yield for this procedure is 88%.[3]
Chemical Reactivity and Synthetic Utility
The dual functionality of 2-Bromooxazole-4-carboxylic acid provides two orthogonal reactive handles, making it an ideal starting material for the generation of diverse compound libraries.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, and alkyl groups.[5] This is a powerful strategy for building molecular complexity.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Exemplary Protocol: Synthesis of 2-Phenyl-oxazole-4-carboxylic acid (Adapted from a similar substrate) [5]
-
To a dried flask, add 2-Bromooxazole-4-carboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Add a base, for example, potassium carbonate (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Purify by recrystallization or column chromatography as needed.
Amide Bond Formation
The carboxylic acid moiety can be readily converted to a wide range of amides using standard peptide coupling reagents.[5] This allows for the introduction of diverse functionalities and the construction of peptidomimetics or other bioactive molecules.
General Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Exemplary Protocol: Synthesis of N-Benzyl-2-bromooxazole-4-carboxamide (Adapted from a similar substrate) [5]
-
Dissolve 2-Bromooxazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL).
-
Add a coupling reagent, such as HATU (1.1 mmol), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add benzylamine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Esterification
The carboxylic acid can be converted to its corresponding esters under acidic conditions (Fischer esterification) or by reaction with alkyl halides in the presence of a base. Esters are valuable intermediates for further transformations or can be the final target molecules themselves.[5]
Applications in Drug Discovery and Medicinal Chemistry
2-Bromooxazole-4-carboxylic acid is a valuable building block in the synthesis of pharmacologically active compounds.[6] Its structural motifs are present in various molecules being investigated for a range of therapeutic areas.[2]
IRAK Inhibitors
A primary application of 2-Bromooxazole-4-carboxylic acid is in the preparation of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors.[3][7] IRAK4, in particular, is a key kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[7][8] Consequently, IRAK4 has emerged as a significant therapeutic target.
While specific structures of IRAK inhibitors derived directly from 2-Bromooxazole-4-carboxylic acid are often proprietary and detailed in patent literature, the general strategy involves using the carboxylic acid for amide bond formation to link to other molecular fragments, while the bromo group can be used for further diversification through cross-coupling reactions to optimize potency and selectivity.[1][7]
Other Potential Therapeutic Areas
The bromo-oxazole scaffold is being explored for its potential in several other therapeutic areas:
-
Oncology: The oxazole core is a common feature in anti-cancer agents. Derivatives of 2-bromooxazole-4-carboxylic acid could potentially be developed as inhibitors of various kinases.[2]
-
Inflammation: Carboxylic acid-containing heterocycles are known to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).[2]
-
Infectious Diseases: Halogenated organic molecules have shown promise as antibacterial and antiviral agents. The unique electronic nature of the brominated oxazole ring could be exploited to design novel anti-infective agents.[2][6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromooxazole-4-carboxylic acid.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[3][4]
Conclusion
2-Bromooxazole-4-carboxylic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, most notably IRAK inhibitors. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to utilize this compound effectively and safely in their synthetic endeavors.
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